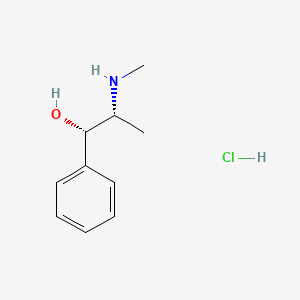

(±)-Ephedrine (hydrochloride)

Übersicht

Beschreibung

(±)-Ephedrine (hydrochloride) is a chemical compound with the molecular formula C10H15NO · HCl. It is known for its applications in various fields, including pharmaceuticals and organic chemistry. This compound is a derivative of phenylpropanolamine and is often used in research settings.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of (±)-Ephedrine (hydrochloride) typically involves the reaction of benzaldehyde with nitroethane to form 2-nitro-1-phenylpropene. This intermediate is then reduced using a suitable reducing agent, such as lithium aluminum hydride, to yield 2-amino-1-phenylpropan-2-ol. Finally, the compound is treated with hydrochloric acid to obtain the hydrochloride salt.

Industrial Production Methods: In industrial settings, the production of (±)-Ephedrine (hydrochloride) may involve large-scale synthesis using similar reaction pathways. The process is optimized for yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure high-quality product.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, typically resulting in the formation of corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the compound into various amines or alcohols.

Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are frequently used.

Substitution: Reagents like alkyl halides or acyl chlorides are used under basic or acidic conditions.

Major Products:

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of secondary amines or alcohols.

Substitution: Introduction of various functional groups, leading to derivatives with different properties.

Wissenschaftliche Forschungsanwendungen

(±)-Ephedrine (hydrochloride) is widely used in scientific research due to its versatile properties. Some of its applications include:

Pharmaceutical Synthesis: It serves as an intermediate in the synthesis of various pharmaceutical compounds.

Organic Chemistry Studies: The compound is used in studies involving reaction mechanisms and synthesis of complex molecules.

Forensic Analysis: It is employed in forensic toxicology for the analysis of biological samples.

Clinical Toxicology: The compound is used in the development of analytical methods for detecting drugs and their metabolites.

Wirkmechanismus

The mechanism of action of (±)-Ephedrine (hydrochloride) involves its interaction with specific molecular targets. It primarily acts as a sympathomimetic agent, stimulating the release of norepinephrine and dopamine. This leads to increased heart rate, blood pressure, and bronchodilation. The compound’s effects are mediated through the activation of adrenergic receptors, which are part of the sympathetic nervous system.

Vergleich Mit ähnlichen Verbindungen

Ephedrine: Similar in structure and function, used as a bronchodilator and stimulant.

Pseudoephedrine: Used as a decongestant, with a similar mechanism of action.

Phenylpropanolamine: Another sympathomimetic agent, previously used as an appetite suppressant.

Uniqueness: (±)-Ephedrine (hydrochloride) is unique due to its specific structural configuration, which imparts distinct pharmacological properties. Its ability to selectively stimulate adrenergic receptors makes it valuable in both research and therapeutic applications.

Biologische Aktivität

(±)-Ephedrine hydrochloride is a sympathomimetic amine with significant biological activity, primarily acting as an agonist for alpha- and beta-adrenergic receptors. This compound has been widely studied for its pharmacological effects, including cardiovascular stimulation, bronchodilation, and anti-inflammatory properties. Below is a comprehensive overview of its biological activity, supported by data tables and relevant case studies.

(±)-Ephedrine exerts its effects through multiple mechanisms:

- Direct Activation : It activates alpha-1, beta-1, and beta-2 adrenergic receptors directly.

- Indirect Effects : It inhibits the reuptake of norepinephrine and enhances its release from nerve terminals, leading to increased sympathetic nervous system stimulation .

The following table summarizes the receptor interactions and their physiological effects:

| Receptor Type | Action | Physiological Effect |

|---|---|---|

| Alpha-1 | Agonist | Vasoconstriction, increased blood pressure |

| Beta-1 | Agonist | Increased heart rate (chronotropy) and contractility (inotropy) |

| Beta-2 | Agonist | Bronchodilation, vasodilation |

Pharmacokinetics

The pharmacokinetic profile of (±)-ephedrine is characterized by:

- Absorption : Oral bioavailability is approximately 88%, with peak plasma concentration reached around 1.81 hours post-administration .

- Distribution : The volume of distribution is about 215.6 L, indicating extensive tissue distribution .

- Protein Binding : Approximately 4.9% to 6.9% of ephedrine binds to human serum albumin .

- Metabolism : It is largely unmetabolized but can be converted to norephedrine and other metabolites .

Cardiovascular Effects

(±)-Ephedrine is commonly used to manage hypotension during anesthesia and has been shown to induce significant cardiovascular responses. A notable case study involved a 78-year-old female patient who experienced angina after using ephedrine nasal drops, highlighting the drug's potential for adverse cardiovascular effects in susceptible individuals .

Anti-inflammatory Properties

Recent studies have indicated that (±)-ephedrine possesses anti-inflammatory properties. In vitro studies demonstrated that it can increase interleukin-10 (IL-10) levels while decreasing pro-inflammatory cytokines such as IL-6 and TNF-α in macrophages exposed to peptidoglycan . This suggests potential therapeutic applications in managing inflammatory conditions.

Weight Management

Research has also explored (±)-ephedrine's role in weight management. A study indicated that administration of ephedrine resulted in a modest increase in energy expenditure by approximately 3.6% over a 24-hour period in healthy volunteers . This effect is attributed to its action as a partial agonist at beta-adrenoceptors.

Case Studies

- Cardiovascular Side Effects : A case study reported a patient experiencing chest pain after using ephedrine nasal drops for congestion, leading to a diagnosis of "ephedrine-induced angina" upon further examination .

- Urinary Incontinence Treatment : A clinical study involving children with resistant non-neurogenic daytime urinary incontinence showed that 94% reported symptom improvement after treatment with oral ephedrine hydrochloride .

Eigenschaften

IUPAC Name |

(1S,2R)-2-(methylamino)-1-phenylpropan-1-ol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO.ClH/c1-8(11-2)10(12)9-6-4-3-5-7-9;/h3-8,10-12H,1-2H3;1H/t8-,10-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BALXUFOVQVENIU-GHXDPTCOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C1=CC=CC=C1)O)NC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]([C@H](C1=CC=CC=C1)O)NC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00889337, DTXSID40947041 | |

| Record name | (+/-)-2-Ephedrinium hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00889337 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (+)-Ephedrine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40947041 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

134-71-4, 24221-86-1 | |

| Record name | DL-Ephedrine hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=134-71-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (+)-Ephedrine hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=24221-86-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Racephedrine hydrochloride [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000134714 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | D-Ephedrine hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024221861 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzenemethanol, .alpha.-[(1R)-1-(methylamino)ethyl]-, hydrochloride (1:1), (.alpha.S)-rel- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzenemethanol, .alpha.-[(1R)-1-(methylamino)ethyl]-, hydrochloride (1:1), (.alpha.S)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | (+/-)-2-Ephedrinium hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00889337 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (+)-Ephedrine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40947041 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (R*,S*)-(±)-α-[1-(methylamino)ethyl]benzyl alcohol hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.686 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-methylamino-1-phenylpropan-2-ol hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.886 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | RACEPHEDRINE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/43SK4LAO7D | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.